![molecular formula C19H24N4O4S B2539409 4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one CAS No. 2094703-77-0](/img/structure/B2539409.png)
4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one" represents a complex structure characterized by its unique arrangement of atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one" typically involves multi-step organic reactions. A commonly adopted route includes:
Preparation of the 1,4-diazepane intermediate: : Start with the reaction of a suitable diamine with a propargyl halide under anhydrous conditions.
Formation of the benzenesulfonyl derivative: : This involves sulfonylation of a substituted benzene compound using reagents such as benzenesulfonyl chloride.
Coupling the two intermediates: : Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to link the intermediates, followed by cyclization to form the final piperazin-2-one ring.
Industrial Production Methods
Industrial production methods might scale up these laboratory processes, focusing on optimizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry could be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form sulfoxides and sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: : Nucleophilic substitution reactions can occur at the diazepane or piperazinone rings, introducing various functional groups.
Addition Reactions: : The alkyne group present allows for addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts: : Palladium on carbon (for hydrogenation), copper(I) iodide (for cross-coupling reactions).
Major Products
The major products formed depend on the specific reactions conducted. For example, hydrogenation of the alkyne group would yield a saturated hydrocarbon, while oxidation of the sulfonyl group could lead to sulfone derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential to form complex molecular architectures and its reactivity in multi-step organic synthesis.
Biology
In biological research, it may serve as a scaffold for developing enzyme inhibitors or other bioactive molecules.
Medicine
Its structure suggests potential as a lead compound in drug discovery, possibly targeting neurological or cardiovascular diseases due to its diazepane and piperazinone components.
Industry
In the industrial sector, its applications could extend to material science, potentially in the development of novel polymers or as a component in specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
While specific molecular targets are subject to research, the compound's functional groups suggest it could interact with enzymes or receptors, possibly inhibiting or modulating their activity. Pathways involved might include those related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison
This compound stands out due to its unique combination of a diazepane ring with a piperazinone and sulfonyl group, which is less common compared to simpler analogs.
Similar Compounds
N,N-dimethyl-4-sulfonylpiperazine
1,4-Diazepane-1-carboxylic acid derivatives
Prop-2-yn-1-yl benzene derivatives
Each of these has its unique properties but lacks the specific arrangement and functional group combination found in "4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one". This distinct structure could lead to different reactivity and applications, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
4-[3-(4-prop-2-ynyl-1,4-diazepane-1-carbonyl)phenyl]sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-2-8-21-9-4-10-22(13-12-21)19(25)16-5-3-6-17(14-16)28(26,27)23-11-7-20-18(24)15-23/h1,3,5-6,14H,4,7-13,15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVVQFTXLBNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)
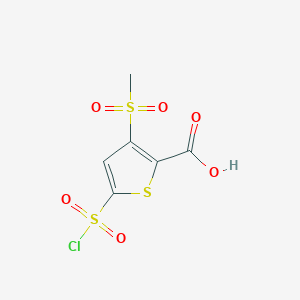
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
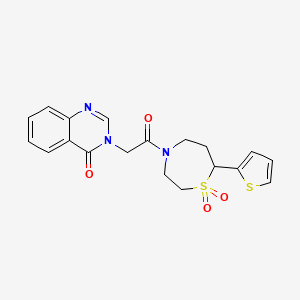
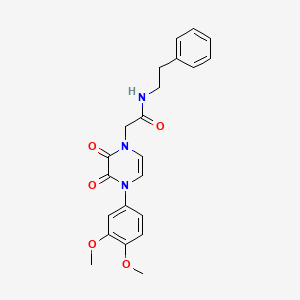
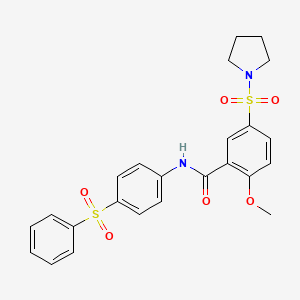
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)
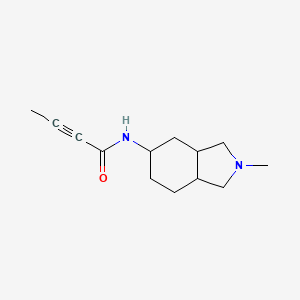
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)
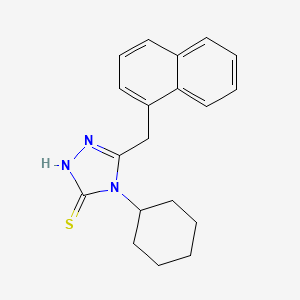
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)
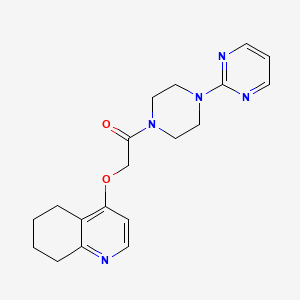
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
